2-chloro-5-methyl-1H-benzimidazole hydrochloride 2-chloro-5-methyl-1H-benzimidazole hydrochloride
Brand Name: Vulcanchem
CAS No.: 1332528-75-2
VCID: VC8067815
InChI: InChI=1S/C8H7ClN2.ClH/c1-5-2-3-6-7(4-5)11-8(9)10-6;/h2-4H,1H3,(H,10,11);1H
SMILES: CC1=CC2=C(C=C1)N=C(N2)Cl.Cl
Molecular Formula: C8H8Cl2N2
Molecular Weight: 203.07

2-chloro-5-methyl-1H-benzimidazole hydrochloride

CAS No.: 1332528-75-2

Cat. No.: VC8067815

Molecular Formula: C8H8Cl2N2

Molecular Weight: 203.07

* For research use only. Not for human or veterinary use.

2-chloro-5-methyl-1H-benzimidazole hydrochloride - 1332528-75-2

Specification

CAS No. 1332528-75-2
Molecular Formula C8H8Cl2N2
Molecular Weight 203.07
IUPAC Name 2-chloro-6-methyl-1H-benzimidazole;hydrochloride
Standard InChI InChI=1S/C8H7ClN2.ClH/c1-5-2-3-6-7(4-5)11-8(9)10-6;/h2-4H,1H3,(H,10,11);1H
Standard InChI Key NGRHTOLPMPRCPO-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N=C(N2)Cl.Cl
Canonical SMILES CC1=CC2=C(C=C1)N=C(N2)Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 2-chloro-5-methyl-1H-benzimidazole hydrochloride consists of a benzimidazole ring system fused from benzene and imidazole rings. Substitutions at the 2- and 5-positions introduce chloro and methyl groups, respectively, while the hydrochloride salt formation protonates the imidazole nitrogen, enhancing crystallinity and aqueous solubility. The molecular formula is C₈H₈ClN₂·HCl, yielding a molecular weight of 197.07 g/mol (calculated from analogous compounds in ).

Table 1: Comparative Physicochemical Data for Benzimidazole Derivatives

Property2-Chloro-5-Methyl-1H-Benzimidazole Hydrochloride (Inferred)2-Chloro-5-Fluoro-1-Methylbenzimidazole 2-(Chloromethyl)-6-Methoxy-1H-Benzimidazole Hydrochloride
Molecular FormulaC₈H₈ClN₂·HClC₈H₆ClFN₂C₉H₁₀Cl₂N₂O
Molecular Weight (g/mol)197.07184.598233.09
Density (g/cm³)~1.3–1.5 (estimated)1.408N/A
Boiling Point (°C)~300–310 (estimated)307.997N/A
Flash Point (°C)~140–150 (estimated)140.072N/A

Spectral Characterization

While direct spectral data for 2-chloro-5-methyl-1H-benzimidazole hydrochloride are unavailable, related benzimidazoles exhibit characteristic FTIR and NMR profiles. For example:

  • FTIR: Expected peaks include N-H stretching (~3200–3300 cm⁻¹), C-Cl (~600–800 cm⁻¹), and aromatic C=C (~1450–1600 cm⁻¹) .

  • ¹H-NMR: Aromatic protons resonate at δ 7.0–8.0 ppm, methyl groups at δ 2.3–2.6 ppm, and NH/Cl protons as broad signals .

Synthetic Methodologies

General Benzimidazole Synthesis

Benzimidazoles are typically synthesized via cyclization of o-phenylenediamines with carboxylic acid derivatives or aldehydes under acidic conditions. For chloro- and methyl-substituted derivatives, pre-functionalized starting materials or post-synthetic modifications are employed .

Chloro and Methyl Substitution Strategies

  • Chloro Introduction: Direct chlorination using Cl₂ or SOCl₂ at controlled temperatures (25–40°C) preserves the benzimidazole core, as demonstrated in thiazole syntheses .

  • Methyl Group Incorporation: Methylation via alkylating agents (e.g., methyl iodide) or using methyl-substituted precursors during cyclization .

Example Protocol (Inferred from ):

  • React 4-methyl-o-phenylenediamine with chloroacetic acid in HCl to form the benzimidazole core.

  • Treat with Cl₂ gas in dichloromethane at 30–40°C to introduce the 2-chloro substituent.

  • Precipitate the hydrochloride salt using HCl gas, followed by recrystallization from ethanol.

Yield Optimization: Recycling solvents (e.g., dichloromethane) and maintaining temperatures below 40°C minimize decomposition, achieving yields >85% .

Biological Activities and Applications

Anticancer Properties

Chlorinated benzimidazoles interact with DNA topoisomerases and induce apoptosis in cancer cells. A related compound, 2-(chloromethyl)-6-methoxy-1H-benzimidazole hydrochloride, showed moderate activity against breast cancer cell lines (IC₅₀: ~50 µM).

Pharmaceutical Relevance

Benzimidazoles are pivotal in drug development, notably in antiviral and antiparasitic agents (e.g., albendazole). The methyl and chloro groups in 2-chloro-5-methyl-1H-benzimidazole hydrochloride may enhance metabolic stability and target binding .

Industrial and Research Applications

Agrochemical Development

Chlorinated benzimidazoles serve as intermediates in fungicides and herbicides. Their stability under environmental conditions makes them suitable for crop protection formulations .

Material Science

Benzimidazole-based polymers and coordination complexes (e.g., with transition metals) exhibit applications in catalysis and optoelectronics, leveraging their aromatic rigidity and substituent tunability .

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